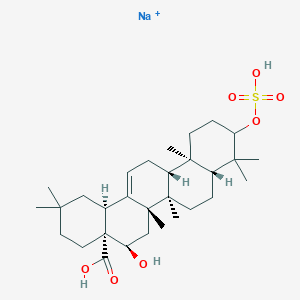

Echinocystic acid 3-O-sodium sulfate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Echinocystic acid 3-O-sodium sulfate (EA3S) is a natural product isolated from the roots of Glycyrrhiza uralensis, a plant commonly known as licorice. EA3S has been shown to possess various biological activities, such as anti-inflammatory, anti-tumor, and anti-viral effects. In

Mécanisme D'action

The mechanism of action of Echinocystic acid 3-O-sodium sulfate is not fully understood. However, it has been suggested that this compound exerts its biological activities by modulating various signaling pathways. For example, this compound has been shown to inhibit the PI3K/Akt and MAPK pathways, which are involved in cell survival and proliferation. This compound also inhibits the JAK/STAT pathway, which plays a crucial role in the inflammatory response.

Biochemical and Physiological Effects:

This compound has been shown to have various biochemical and physiological effects. It has been reported to reduce the levels of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). This compound also exhibits anti-fibrotic activity by inhibiting the expression of fibrotic markers, such as collagen and α-smooth muscle actin (α-SMA). Moreover, this compound has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.

Avantages Et Limitations Des Expériences En Laboratoire

Echinocystic acid 3-O-sodium sulfate has several advantages for lab experiments. It is a natural product with low toxicity, making it suitable for in vitro and in vivo studies. It is also relatively easy to synthesize, and its chemical structure can be modified to improve its biological activity. However, this compound has some limitations. It is a highly polar compound, making it difficult to penetrate cell membranes. Moreover, its stability in biological fluids and tissues is limited, which may affect its bioavailability and efficacy.

Orientations Futures

There are several future directions for the research on Echinocystic acid 3-O-sodium sulfate. First, the mechanism of action of this compound needs to be further elucidated to better understand its biological activities. Second, the potential of this compound as a therapeutic agent for various diseases, such as cancer, inflammation, and viral infections, needs to be explored in more detail. Third, the development of novel synthetic methods and analogs of this compound may improve its pharmacological properties and efficacy. Finally, the safety and toxicity of this compound need to be evaluated in preclinical and clinical studies to assess its potential as a drug candidate.

Méthodes De Synthèse

Echinocystic acid 3-O-sodium sulfate can be synthesized by the reaction of echinocystic acid with sodium sulfate in the presence of a catalyst. The reaction can be carried out under mild conditions, and the yield of this compound can be improved by optimizing the reaction conditions.

Applications De Recherche Scientifique

Echinocystic acid 3-O-sodium sulfate has been extensively studied for its anti-inflammatory, anti-tumor, and anti-viral effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to suppress the activation of NF-κB, a transcription factor involved in the inflammatory response. This compound also exhibits anti-tumor activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. In addition, this compound has been reported to have anti-viral activity against herpes simplex virus type 1 (HSV-1) and influenza A virus.

Propriétés

Numéro CAS |

152013-72-4 |

|---|---|

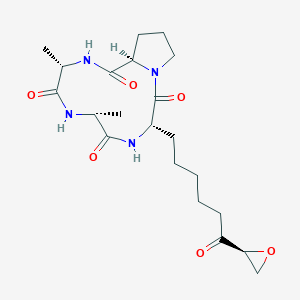

Formule moléculaire |

C30H48NaO7S+ |

Poids moléculaire |

575.8 g/mol |

Nom IUPAC |

sodium;(4aR,5R,6aR,6aS,6bR,8aR,12aR,14bS)-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-10-sulfooxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

InChI |

InChI=1S/C30H48O7S.Na/c1-25(2)14-15-30(24(32)33)19(16-25)18-8-9-21-27(5)12-11-23(37-38(34,35)36)26(3,4)20(27)10-13-28(21,6)29(18,7)17-22(30)31;/h8,19-23,31H,9-17H2,1-7H3,(H,32,33)(H,34,35,36);/q;+1/t19-,20-,21+,22+,23?,27-,28+,29+,30+;/m0./s1 |

Clé InChI |

JIJSEQNPAJALDU-KEDXJNOMSA-N |

SMILES isomérique |

C[C@]12CCC(C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@H]([C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)O)C)C)(C)C)OS(=O)(=O)O.[Na+] |

SMILES |

CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)OS(=O)(=O)O)C)C(=O)O)C.[Na+] |

SMILES canonique |

CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)OS(=O)(=O)O)C)C(=O)O)C.[Na+] |

Synonymes |

echinocystic acid-3-O-sodium sulfate echinocystic acid-3-O-sulfate |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Ethyl-3,6-dimethylpyrrolo[1,2-a]pyrazine](/img/structure/B134595.png)

![Tris[N,N-bis(trimethylsilyl)amide]thulium(III)](/img/structure/B134616.png)

![7-Ethoxy-6-methoxy-4-methyl-3-oxabicyclo[4.2.0]oct-4-en-2-one](/img/structure/B134617.png)

![[(1S,2R)-2-(Diethylcarbamoyl)-2-phenylcyclopropyl]methylazanium;chloride](/img/structure/B134622.png)